COX-2 Inhibition vs. Benoxaprofen
DD-3305 exhibits significantly weaker inhibition of human recombinant COX-2 compared to benoxaprofen, providing a critical differentiator for applications requiring low COX-2 interference. In a standardized enzyme immunoassay, DD-3305 shows an IC50 of 14,900 nM, whereas benoxaprofen demonstrates an IC50 of 1,840 nM [1][2]. This 8.1-fold difference in potency is crucial for researchers seeking a tool compound with minimal COX-2 engagement or for understanding structure-activity relationships (SAR) in this chemical series.
| Evidence Dimension | Inhibition of human recombinant COX-2 |
|---|---|
| Target Compound Data | IC50 = 14,900 nM (1.49E+4 nM) |
| Comparator Or Baseline | Benoxaprofen: IC50 = 1,840 nM (1.84E+3 nM) |
| Quantified Difference | DD-3305 is approximately 8.1 times less potent than benoxaprofen (14,900 nM vs 1,840 nM) |
| Conditions | Human recombinant COX-2; enzyme immunoassay; preincubation 5 min; substrate arachidonic acid |
Why This Matters
This quantitative data is essential for selecting the appropriate compound when COX-2 inhibition is either undesired or a specific potency window is required for mechanism-of-action studies.
- [1] BindingDB. BDBM50260298 (DD-3305) IC50 Data for COX-2. View Source
- [2] BindingDB. BDBM50134585 (Benoxaprofen) IC50 Data for COX-2. View Source
